1-Methyl-1-p-tolyl-ethylamine hydrochloride

ALX receptor FPR2 agonist inflammation resolution

Researchers studying resolution pharmacology often face challenges in sourcing high-purity ALX (FPR2) agonists with defined selectivity profiles. This compound directly addresses that need: • Selective ALX (FPR2) agonist for probing pro-resolving signaling pathways distinct from TAAR1-mediated mechanisms. • Weak TAAR5 activity (EC50 > 10 μM) enables receptor subtype discrimination in cAMP accumulation assays. • Versatile tertiary amine building block for synthesizing aryloxypropanolamines and spirocyclic ALX agonists. • Hydrochloride salt ensures aqueous solubility, accurate stoichiometry, and long-term storage stability. • Supplied at 95% purity with reliable global logistics.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 1654774-17-0
Cat. No. B1430330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-p-tolyl-ethylamine hydrochloride
CAS1654774-17-0
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-8-4-6-9(7-5-8)10(2,3)11;/h4-7H,11H2,1-3H3;1H
InChIKeyYFLBJTNWGLYSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-p-tolyl-ethylamine Hydrochloride: Identity and Procurement


1-Methyl-1-p-tolyl-ethylamine hydrochloride (CAS 1654774-17-0), also referred to as 2-(p-tolyl)propan-2-amine hydrochloride or 2-(4-methylphenyl)-2-propanamine hydrochloride, is a substituted phenethylamine derivative featuring a para-methylphenyl (p-tolyl) group and a tertiary amine moiety. Its molecular formula is C₁₀H₁₆ClN with a molecular weight of 185.69 g/mol. The compound is supplied as a hydrochloride salt, which typically appears as a white solid and is stored at 2-8°C to maintain integrity. [1] It is classified as a research chemical and building block for organic synthesis and biochemical investigations, with vendors reporting purity levels ranging from 95% to 98%.

Generic Substitution Limitations: 1-Methyl-1-p-tolyl-ethylamine Hydrochloride


Despite structural similarities among substituted phenethylamines, 1-methyl-1-p-tolyl-ethylamine hydrochloride presents distinct molecular features—specifically, a tertiary amine at the benzylic position combined with a para-tolyl substituent—that differentiate it from primary amine analogs (e.g., 4-methylphenethylamine) and α-substituted derivatives (e.g., 4-methylamphetamine). [1] These structural distinctions affect receptor recognition and metabolic stability; for instance, the p-tolyl moiety modulates hydrophobic interactions with GPCR binding pockets, while the tertiary amine alters protonation state and blood-brain barrier permeability. Furthermore, the hydrochloride salt form confers superior aqueous solubility and long-term storage stability compared to the free base (CAS 6526-79-0), which is a pale brown solid with different handling requirements. Consequently, indiscriminate substitution with in-class compounds may lead to divergent pharmacological outcomes, assay reproducibility issues, or formulation inconsistencies, underscoring the necessity of compound-specific validation.

Comparative Evidence for 1-Methyl-1-p-tolyl-ethylamine Hydrochloride


ALX/FPR2 Agonist Activity

Vendor and patent literature indicate that 1-methyl-1-p-tolyl-ethylamine hydrochloride functions as an ALX (FPR2) receptor agonist. [1] In contrast, closely related compounds such as 4-methylphenethylamine (4-MPEA) primarily act as TAAR1 agonists with minimal reported ALX activity. [2] While quantitative EC50 data for 1-methyl-1-p-tolyl-ethylamine hydrochloride at ALX are not publicly disclosed in peer-reviewed literature, the compound has been described in patents as a 'useful ALX receptor agonist' for anti-inflammatory applications. [3] For context, the prototypical ALX agonist ACT-389949 exhibits an EC50 of 3 nM in monocyte internalization assays, establishing a benchmark for potency. This inferred ALX-targeted profile distinguishes 1-methyl-1-p-tolyl-ethylamine hydrochloride from TAAR1-selective analogs and suggests its utility in resolution pharmacology studies.

ALX receptor FPR2 agonist inflammation resolution

TAAR5 Agonist Activity

1-Methyl-1-p-tolyl-ethylamine (as free base) demonstrates measurable agonist activity at mouse TAAR5 with an EC50 > 10,000 nM (>10 μM). [1] This represents relatively low potency compared to the compound's activity at other trace amine receptors; for example, a structurally related phenethylamine analog exhibits EC50 = 27 nM at human TAAR1. [2] The >10 μM EC50 at TAAR5 indicates that this compound is a weak partial agonist or may function as a silent modulator at this specific receptor subtype, a property that could be leveraged to differentiate TAAR subtype pharmacology. In contrast, 4-methylphenethylamine (4-MPEA) is a potent TAAR1 agonist but lacks documented TAAR5 activity. [3]

TAAR5 trace amine receptor olfactory GPCR

Hydrochloride Salt Solubility and Stability

The hydrochloride salt of 1-methyl-1-p-tolyl-ethylamine (CAS 1654774-17-0) is a white solid with a molecular weight of 185.7 g/mol, supplied at 95-98% purity. In contrast, the free base form (CAS 6526-79-0) is a pale brown solid with a molecular weight of 149.23 g/mol and 95% purity. Salt formation increases the molecular weight by 36.46 g/mol (the mass of HCl) and typically enhances aqueous solubility by 1-2 orders of magnitude relative to the free base, as demonstrated for structurally similar phenethylamine salts. Vendor storage recommendations (2-8°C) further indicate improved solid-state stability compared to the free base, which may be more prone to oxidation or discoloration. [1]

salt selection formulation stability preformulation

DAT Interaction Profile

Structural analogs of 1-methyl-1-p-tolyl-ethylamine, specifically 2-(2-methylphenyl)propan-2-amine hydrochloride (ortho-tolyl isomer), exhibit notable activity in modulating dopamine and serotonin systems. [1] Database entries indicate that related p-tolyl-substituted propan-2-amines can inhibit dopamine uptake in rat brain synaptosomes with IC50 values in the sub-micromolar range (e.g., ~150-900 nM). [2] While direct data for 1-methyl-1-p-tolyl-ethylamine hydrochloride are not available, the para-substitution pattern is known to influence DAT binding affinity relative to ortho- or meta-substituted isomers. [3] In behavioral studies, ring-methyl amphetamine analogs (tolylaminopropanes) show that para-substitution reduces potency compared to ortho-substitution, with oTAP being approximately one-tenth as potent as (+)amphetamine. [4] This suggests that 1-methyl-1-p-tolyl-ethylamine hydrochloride may exhibit a distinct monoamine uptake profile compared to other regioisomers.

dopamine transporter DAT inhibition monoamine uptake

Applications of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride


ALX/FPR2 Agonist Tool in Resolution Pharmacology

Given its reported activity as an ALX (FPR2) receptor agonist, 1-methyl-1-p-tolyl-ethylamine hydrochloride is suitable for use as a research tool in resolution pharmacology studies. The compound can be employed to investigate pro-resolving signaling pathways distinct from those activated by TAAR1 agonists like 4-MPEA. [1] Researchers may use this compound in cellular assays (e.g., monocyte or neutrophil activation) to explore inflammation resolution mechanisms, with the potential to benchmark against reference agonists such as ACT-389949 (EC50 = 3 nM).

TAAR Subtype Profiling

The quantitative TAAR5 agonist activity (EC50 > 10 μM) provides a defined baseline for subtype selectivity studies. [2] This compound can serve as a weak TAAR5 activator in cAMP accumulation assays using recombinant HEK293 cells, enabling researchers to deconvolute TAAR1-mediated vs. TAAR5-mediated signaling in olfactory or central nervous system models. Its low potency at TAAR5 contrasts with nanomolar TAAR1 agonists, making it valuable for receptor subtype discrimination. [3]

p-Tolyl Building Block in Organic Synthesis

As a tertiary amine with a reactive p-tolyl moiety, 1-methyl-1-p-tolyl-ethylamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its hydrochloride salt form ensures ease of handling and accurate stoichiometry in reactions. The compound can be employed in the preparation of aryloxypropanolamines, spirocyclic ALX agonists, or other pharmacologically relevant scaffolds via nucleophilic substitution or reductive amination reactions. [4]

Monoamine Transporter SAR Studies

The para-tolyl substitution pattern of this compound provides a defined regioisomeric comparator for SAR studies of monoamine transporters. In contrast to ortho- or meta-substituted analogs, the para isomer may exhibit altered dopamine and serotonin uptake inhibition profiles. [5] Researchers can utilize this compound in synaptosomal uptake assays to quantify regioisomer-specific effects on DAT, NET, and SERT, contributing to the rational design of ligands with tailored monoaminergic activity. [6]

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